molecular formula C21H17FN4O3S B2726730 N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-64-9

N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2726730
CAS RN: 941897-64-9
M. Wt: 424.45
InChI Key: BKJNODQJHQFSMR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O3S and its molecular weight is 424.45. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships

Compounds similar in structure to the query, such as those containing fluorophenyl, methoxyphenyl, and acetamide groups, are often explored for their therapeutic potential, particularly as inhibitors targeting specific proteins or enzymes. For example, modifications of heterocyclic rings have been investigated to improve metabolic stability, with research finding that certain analogues demonstrate similar in vitro potency and in vivo efficacy to their parent compounds while exhibiting reduced metabolic deacetylation (Stec et al., 2011).

Synthesis and Characterization

The synthesis and characterization of novel compounds with potential biological activities are central themes in medicinal chemistry. Research into the synthesis of novel acetamides, for example, provides insight into methodologies that could potentially be applied to synthesize the compound . These methodologies often involve the reaction of specific precursors under controlled conditions to achieve the desired molecular architecture (Sunder & Maleraju, 2013).

Biomedical Applications

Compounds with structural similarities to the queried molecule are frequently evaluated for their biomedical applications, including their anti-inflammatory, antibacterial, and antitumor activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl) have been synthesized and assayed for anti-inflammatory activity, with some showing significant effects (Sunder & Maleraju, 2013). Additionally, research on benzothiazolinone acetamide analogs has delved into their spectroscopic and quantum mechanical studies, hinting at potential applications in photovoltaic efficiency modeling and ligand-protein interactions (Mary et al., 2020).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-12-23-19-20(30-12)18(13-7-9-14(29-2)10-8-13)25-26(21(19)28)11-17(27)24-16-6-4-3-5-15(16)22/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJNODQJHQFSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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